molecular formula C11H21NO B2494587 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 1177337-43-7

3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol

Cat. No.: B2494587
CAS No.: 1177337-43-7
M. Wt: 183.295
InChI Key: KZWYGYLHQLJJAM-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol is a bicyclic compound that contains a nitrogen atom within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes the use of hydrogen in the presence of a ruthenium complex catalyst . Another approach involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .

Industrial Production Methods

Industrial production of this compound can be achieved through the same synthetic routes mentioned above, with optimization for large-scale production. The use of a ruthenium complex catalyst is particularly advantageous due to its cost-effectiveness and efficiency .

Scientific Research Applications

3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets. The nitrogen atom within its bicyclic structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions .

Properties

IUPAC Name

3-propan-2-yl-3-azabicyclo[3.3.1]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-8(2)12-6-9-4-3-5-10(7-12)11(9)13/h8-11,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWYGYLHQLJJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2CCCC(C1)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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